Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-
CAS No.:
Cat. No.: VC15889768
Molecular Formula: C20H26O2Si
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26O2Si |
|---|---|
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | tert-butyl-[2-[(2S)-oxiran-2-yl]ethoxy]-diphenylsilane |
| Standard InChI | InChI=1S/C20H26O2Si/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-15-14-17-16-21-17/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1 |
| Standard InChI Key | JUTBIWDBEHVRSZ-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3CO3 |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CO3 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
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Epoxidation: Formation of the oxirane ring through oxidation of an alkene precursor using peracids or other oxidizing agents.
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Functionalization: Introduction of the 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl group via nucleophilic substitution or addition reactions. This step often employs organosilicon reagents for the silyl ether functionality.
The stereoselectivity in the synthesis is critical to yield the (2S)-enantiomer, often achieved using chiral catalysts or starting materials.
Applications
This compound finds utility in various fields due to its unique structure:
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As a Building Block in Organic Synthesis:
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The strained oxirane ring enables ring-opening reactions with nucleophiles, facilitating the synthesis of alcohols, ethers, or other derivatives.
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The silyl ether group acts as a protective group for alcohol functionalities in multi-step syntheses.
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In Material Science:
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Organosilicon compounds like this are often used in developing advanced materials due to their thermal stability and hydrophobic properties.
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Chiral Catalysis:
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The (2S)-configuration makes it useful in asymmetric synthesis, where enantioselectivity is crucial.
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Reactivity and Stability
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Reactivity:
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The oxirane ring is highly reactive due to ring strain, undergoing nucleophilic attack under both acidic and basic conditions.
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The silyl ether group can be cleaved under acidic or fluoride-mediated conditions, allowing selective deprotection.
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Stability:
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Stable under standard laboratory conditions but sensitive to strong acids or bases that can open the oxirane ring or cleave the silyl ether.
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Analytical Characterization
Characterization of this compound typically involves:
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Spectroscopy:
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NMR (¹H and ¹³C): Distinct chemical shifts for the oxirane protons and carbons, as well as aromatic signals from the phenyl groups.
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IR Spectroscopy: Peaks corresponding to Si-O bonds (~1000-1100 cm⁻¹) and C-O stretching vibrations.
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Mass Spectrometry (MS): Molecular ion peak at 326 m/z confirming molecular weight.
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Optical Rotation:
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Measurement of specific rotation to confirm stereochemistry ((2S)-configuration).
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Chromatography:
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High-performance liquid chromatography (HPLC) with chiral columns can separate and confirm enantiomeric purity.
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